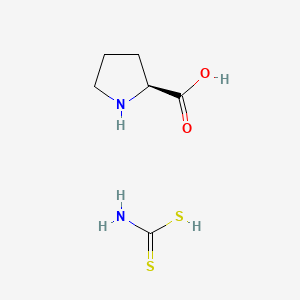
Proline dithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proline dithiocarbamate is a compound derived from the amino acid proline and dithiocarbamic acid Dithiocarbamates are known for their ability to form stable complexes with metals, making them valuable in various fields such as medicinal chemistry, agriculture, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Proline dithiocarbamate can be synthesized through a one-pot three-component reaction involving proline, carbon disulfide, and an electrophilic reagent. The reaction is typically carried out in green solvents such as deep eutectic solvents or polyethylene glycol, which are environmentally friendly alternatives to conventional organic solvents. The reaction proceeds at room temperature and yields the desired product in high efficiency (62-92%) without the need for tedious workup procedures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow chemistry has been explored to enhance the efficiency and scalability of the synthesis process. This method allows for better control over reaction conditions and reduces the risk associated with handling large quantities of reactive intermediates .
Analyse Chemischer Reaktionen
Types of Reactions: Proline dithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon or sulfur atoms of the dithiocarbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include disulfides, thiols, sulfoxides, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Proline dithiocarbamate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile synthetic intermediate in organic synthesis and coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound exhibits potential as an anticancer agent, particularly in targeting breast cancer cells.
Industry: The compound is utilized in the production of metal complexes for various industrial applications, including catalysis and material science .
Wirkmechanismus
The mechanism of action of proline dithiocarbamate involves its ability to chelate metal ions and interact with specific molecular targets. In the context of its anticancer activity, the compound binds to proteins involved in DNA repair and apoptosis, leading to the inhibition of cancer cell growth and induction of cell death. The molecular targets include O(6)-methylguanine-DNA methyltransferase, which is involved in DNA repair, and caspase-8, a key player in the apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
Proline dithiocarbamate can be compared with other dithiocarbamate derivatives such as:
Dimethyldithiocarbamate: Known for its use as an enzyme inhibitor and in the treatment of alcoholism.
Diethyldithiocarbamate: Utilized in the study of enzyme inhibition and as a chelating agent.
Pyrrolidine dithiocarbamate: Exhibits similar properties but with different biological activities and applications.
The uniqueness of this compound lies in its amino acid-derived structure, which allows for selective targeting of specific proteins and pathways, particularly in cancer research .
Eigenschaften
CAS-Nummer |
7250-31-9 |
|---|---|
Molekularformel |
C6H12N2O2S2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
carbamodithioic acid;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2.CH3NS2/c7-5(8)4-2-1-3-6-4;2-1(3)4/h4,6H,1-3H2,(H,7,8);(H3,2,3,4)/t4-;/m0./s1 |
InChI-Schlüssel |
SDHWCDDSZTZOQC-WCCKRBBISA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)O.C(=S)(N)S |
Kanonische SMILES |
C1CC(NC1)C(=O)O.C(=S)(N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


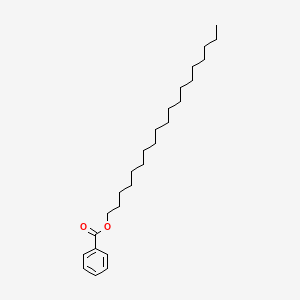
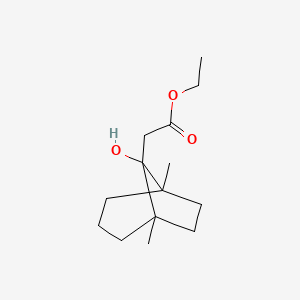


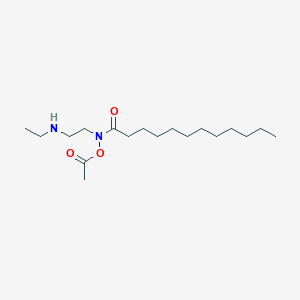
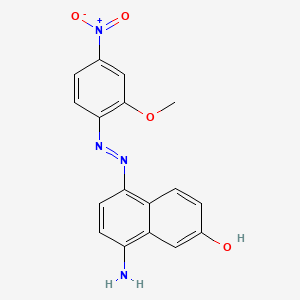
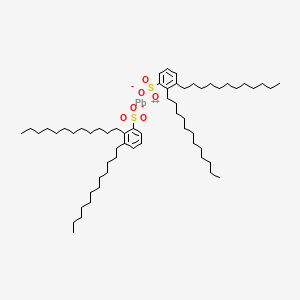
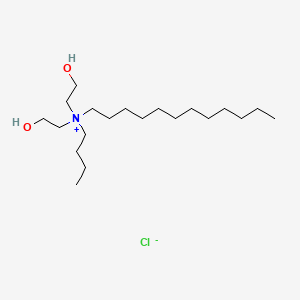
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
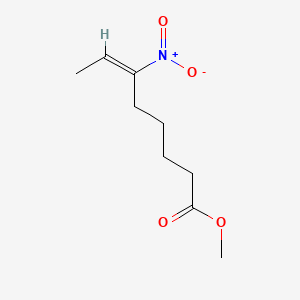

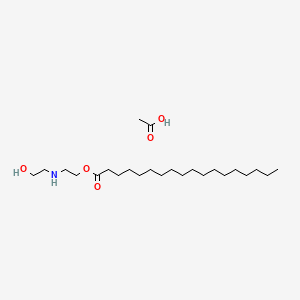
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)

